molecular formula C6H4N4S3 B1596961 3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole CAS No. 332110-36-8

3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole

Cat. No.: B1596961
CAS No.: 332110-36-8
M. Wt: 228.3 g/mol
InChI Key: DEINMJVIGSQZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole typically involves the reaction of 3,5-dichloro-1,2,4-thiadiazole with sodium cyanomethylthiolate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The purification process may involve additional steps, such as distillation or advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the cyanomethylthio groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
  • 3,5-Bis(trifluoromethyl)benzamide
  • 3,5-Bis(trifluoromethyl)cinnamic acid

Uniqueness

3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole is unique due to its cyanomethylthio groups, which impart distinct chemical properties compared to other similar compounds. These properties make it a valuable compound for various applications, particularly in the synthesis of novel heterocyclic structures and the development of new materials.

Properties

IUPAC Name

2-[[5-(cyanomethylsulfanyl)-1,2,4-thiadiazol-3-yl]sulfanyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4S3/c7-1-3-11-5-9-6(13-10-5)12-4-2-8/h3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEINMJVIGSQZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)SC1=NSC(=N1)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384446
Record name 3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332110-36-8
Record name 3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((3-((CYANOMETHYL)THIO)-1,2,4-THIADIAZOL-5-YL)THIO)ACETONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole
Reactant of Route 2
3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole
Reactant of Route 3
Reactant of Route 3
3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole
Reactant of Route 4
Reactant of Route 4
3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole
Reactant of Route 5
Reactant of Route 5
3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole
Reactant of Route 6
Reactant of Route 6
3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.